molecular formula C7H5NO2 B14440107 Benzaldehyde, 4-nitroso- CAS No. 74663-99-3

Benzaldehyde, 4-nitroso-

Cat. No.: B14440107
CAS No.: 74663-99-3
M. Wt: 135.12 g/mol
InChI Key: JITMZUMTIBUTHH-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-nitroso- is an organic compound with the molecular formula C7H5NO2. It is a derivative of benzaldehyde, where a nitroso group (-NO) is attached to the para position of the benzene ring. This compound is known for its distinctive chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde, 4-nitroso- can be synthesized through several methods. One common method involves the nitration of benzaldehyde followed by reduction. The nitration process introduces a nitro group (-NO2) to the benzaldehyde, which is then reduced to a nitroso group (-NO) using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of Benzaldehyde, 4-nitroso- often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 4-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron and hydrochloric acid (Fe/HCl) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Nitrobenzaldehyde derivatives.

    Reduction: Aminobenzaldehyde derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 4-nitroso- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Industry: Benzaldehyde, 4-nitroso- is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-nitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

    Benzaldehyde, 4-nitro-: This compound has a nitro group (-NO2) instead of a nitroso group (-NO) at the para position.

    Benzaldehyde, 4-amino-: This compound has an amino group (-NH2) at the para position.

    Benzaldehyde, 4-hydroxy-: This compound has a hydroxyl group (-OH) at the para position.

Uniqueness: Benzaldehyde, 4-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and properties. This makes it valuable for specific applications where the nitroso functionality is required.

Properties

CAS No.

74663-99-3

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

4-nitrosobenzaldehyde

InChI

InChI=1S/C7H5NO2/c9-5-6-1-3-7(8-10)4-2-6/h1-5H

InChI Key

JITMZUMTIBUTHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N=O

Origin of Product

United States

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